Niazinin

Vue d'ensemble

Description

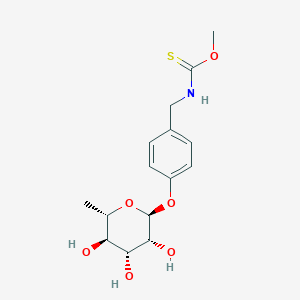

Niazinin est un composé naturel isolé des feuilles du Moringa oleifera. Il est connu pour ses propriétés hypotensives, ce qui signifie qu'il peut abaisser la pression artérielle. This compound fait partie d'un groupe de composés qui comprennent la niazinine A, la niazinine B, la niazimicine et la niaziminine A et B . Ces composés sont uniques car ils sont des glucosides d'huile de moutarde et des thiocarbamates, qui sont rares dans la nature .

Applications De Recherche Scientifique

Niazinin has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds.

Mécanisme D'action

Target of Action

Niazinin, a thiocarbamate glycoside, has been found to show a binding affinity with the target protein 3CL protease . It also exhibits antiproliferative activity against VEGF-1 & AURKA , which function as proinflammatory factors in proliferation .

Mode of Action

The molecular basis for this compound’s antiproliferative activity involves its interaction with its targets, VEGF-1 & AURKA . A molecular docking method was employed to look for these protein inhibitors . The interaction of this compound with these targets leads to changes that result in its antiproliferative activity .

Pharmacokinetics

It is known that the compound is a thiocarbamate glycoside . Thiocarbamates are generally well-absorbed and can be metabolized in the body, but the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability are currently unknown.

Result of Action

This compound has shown promising leishmanicidal, anti-inflammatory, and antipyretic activity . In terms of its antiproliferative activity, this compound A has shown a good inhibitory effect on VEGF-1 & AURKA proteins . These results suggest that this compound can have significant molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

Niazinin interacts with various biomolecules in biochemical reactions. It has been found to exhibit antiproliferative activity against VEGF-1 & AURKA, which function as proinflammatory factors in proliferation .

Cellular Effects

This compound influences cell function by interacting with VEGF-1 & AURKA proteins. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It acts as an inhibitor of VEGF-1 & AURKA proteins, leading to changes in gene expression .

Méthodes De Préparation

Niazinin est généralement isolé de l'extrait éthanolique de feuilles fraîches de Moringa oleifera en utilisant une procédure d'isolement guidée par bioessai . Le processus implique plusieurs étapes :

Extraction : Les feuilles fraîches sont trempées dans l'éthanol pour extraire les composés actifs.

Fractionnement : L'extrait est ensuite fractionné à l'aide de techniques chromatographiques.

Analyse Des Réactions Chimiques

Niazinin subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents produits, selon les conditions et les réactifs utilisés.

Réduction : Il peut également subir des réactions de réduction, bien que les conditions et les réactifs spécifiques pour ces réactions soient moins souvent rapportés.

Substitution : This compound peut participer à des réactions de substitution, en particulier impliquant son groupe thiocarbamate.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions de réaction spécifiques, mais incluent souvent des dérivés de thiocarbamate modifiés .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Il est étudié pour ses propriétés chimiques uniques et son potentiel en tant que précurseur pour la synthèse d'autres composés.

Mécanisme d'action

This compound exerce ses effets principalement par son interaction avec des cibles et des voies moléculaires spécifiques. On pense qu'il agit sur le système cardiovasculaire en modulant l'activité de certaines enzymes et de certains récepteurs impliqués dans la régulation de la pression artérielle . Les cibles et les voies moléculaires exactes sont encore à l'étude, mais le groupe thiocarbamate de la niazinine est considéré comme jouant un rôle crucial dans son activité biologique .

Comparaison Avec Des Composés Similaires

Niazinin fait partie d'un groupe de composés isolés du Moringa oleifera, notamment la niazimine A, la niazimine B, la niazimicine et la niaziminine A et B . Ces composés partagent des structures chimiques et des activités biologiques similaires, mais diffèrent par leurs groupes fonctionnels spécifiques et leurs bioactivités. Par exemple :

Niazimine A et B : Ce sont des glucosides de carbamate ayant des propriétés hypotensives similaires.

Niazimicine : Ce composé a montré des propriétés anticancéreuses potentielles.

Niaziminine A et B : Ce sont des glucosides de thiocarbamate ayant des propriétés chimiques uniques.

This compound se distingue par sa structure de thiocarbamate spécifique, qui est rare dans la nature et contribue à ses activités biologiques uniques .

Propriétés

IUPAC Name |

O-methyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6S/c1-8-11(17)12(18)13(19)14(21-8)22-10-5-3-9(4-6-10)7-16-15(23)20-2/h3-6,8,11-14,17-19H,7H2,1-2H3,(H,16,23)/t8-,11-,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIAMMQYAZSWRX-CNJBRALLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147821-57-6 | |

| Record name | Niazinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

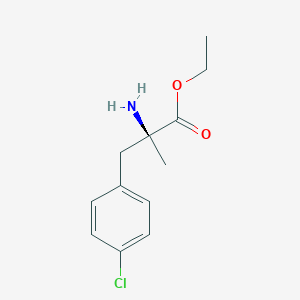

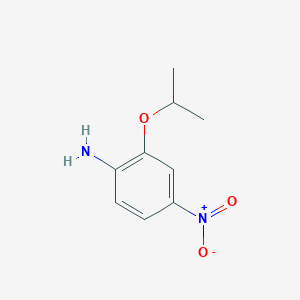

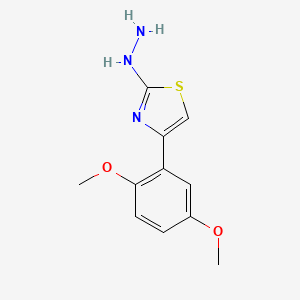

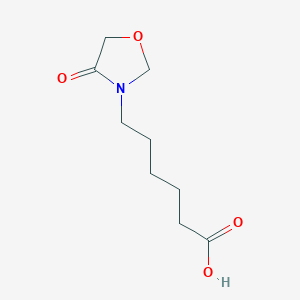

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

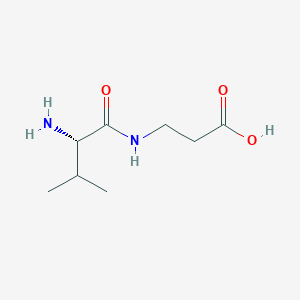

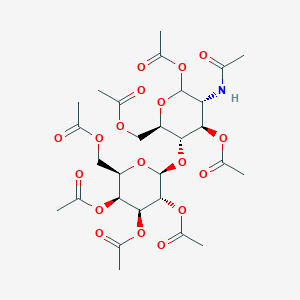

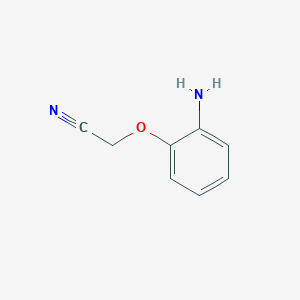

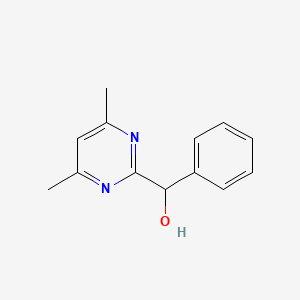

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Furan-2-carbonyl)-4,5-dimethoxy-phenyl]-acetamide](/img/structure/B1639076.png)

![2-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B1639086.png)